盐酸氨溴索

描述

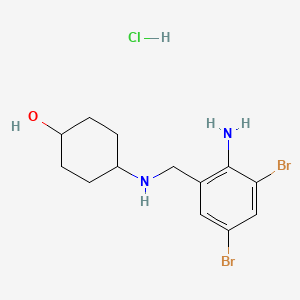

Ambroxol Hydrochloride is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It is the active ingredient of Mucosolvan, Lasolvan, or Mucoangin . Each tablet contains Ambroxol Hydrochloride 30 mg; each 5 ml of the syrup contains Ambroxol Hydrochloride 15 mg .

Synthesis Analysis

The synthesis of Ambroxol Hydrochloride involves brominating o-nitrobenzaldehyde to obtain 2-nitro-3, 5-dibromobenzaldehyde; reacting the obtained 2-nitro-3, 5-dibromobenzaldehyde and trans-4-aminocyclohexanol; and then reducing and salifying hydrochloride to finally prepare Ambroxol Hydrochloride .

Molecular Structure Analysis

Ambroxol Hydrochloride has the chemical formula C13H18Br2N2O and a molecular weight of 378.108 g·mol−1 . Its 3D structure has been analyzed using X-ray absorption near-edge structure (XANES) spectroscopy and single-crystal X-ray structure analysis .

Chemical Reactions Analysis

Forced acid hydrolytic degradation, alkali degradation, and oxidative degradation of Ambroxol Hydrochloride have been performed in bulk and solid oral formulation using 1N Hydrochloric acid and 0.1M Sodium hydroxide .

Physical And Chemical Properties Analysis

Ambroxol Hydrochloride has a molecular weight of 414.56 and is soluble in DMSO at 3 mg/mL . It is stable under normal conditions and should be stored at a temperature not exceeding 30 degrees Celsius .

科学研究应用

Ambroxol Hydrochloride: A Comprehensive Analysis of Scientific Research Applications: Ambroxol hydrochloride is a versatile compound with a range of applications in scientific research and medicine. Below are detailed sections focusing on unique applications of Ambroxol hydrochloride:

Mucolytic and Expectorant Agent

Ambroxol hydrochloride is widely used as a mucolytic and expectorant drug, helping to clear mucus from the airways, which is beneficial for patients with respiratory conditions .

Treatment of Pulmonary Alveolar Proteinosis

Recent studies have proposed Ambroxol hydrochloride for the treatment of pulmonary alveolar proteinosis, a rare lung disease where protein and lipid material accumulate within the alveoli .

Management of Sjögren Syndrome

Ambroxol has been suggested as a treatment option for sicca keratoconjunctivitis associated with Sjögren syndrome, an autoimmune disease that affects the moisture-producing glands .

Pediatric and Geriatric Medicine

A new immediate-release soft gel dosage form of Ambroxol hydrochloride has been developed to be suitable for pediatric and geriatric patients, as well as those with dysphagia .

Analytical Method Development

Researchers have developed validated analytical methods for analyzing Ambroxol hydrochloride by UV Spectroscopy, which is crucial for quality control in pharmaceutical formulations .

Optimization of Pharmaceutical Formulations

作用机制

Target of Action

Ambroxol hydrochloride primarily targets the mucus membranes in the respiratory tract . It acts on the serous cells of the glands of the bronchi’s mucous membrane, stimulating the production and secretion of pulmonary surfactant .

Mode of Action

Ambroxol hydrochloride is a secretolytic agent that restores the physiological clearance mechanisms of the respiratory tract . It achieves this through several mechanisms, including breaking up phlegm, stimulating mucus production, and stimulating the synthesis and release of surfactant by type II pneumocytes . The surfactant acts as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents .

Biochemical Pathways

Ambroxol hydrochloride affects the biochemical pathways related to mucus production and clearance in the respiratory tract . It increases the production of serum concentrations of the bronchial mucus-secreting glands in the respiratory tract . The mucolytic effect of Ambroxol hydrochloride is associated with the depolymerization and splitting of mucoproteins and mucopolysaccharide fibers, leading to a reduction in the viscosity of mucus .

Pharmacokinetics

Ambroxol hydrochloride is rapidly and completely absorbed following oral administration . The absolute bioavailability is 79% for immediate-release and 95% for slow-release formulations . The time to peak plasma concentration is 1-2.5 hours for immediate-release and 6.5 hours for slow-release formulations .

Result of Action

The result of Ambroxol hydrochloride’s action is the thinning and breaking up of phlegm or sputum, which relieves congestion and cures respiratory conditions characterized by thick or excessive phlegm . It allows the mucus to be more easily cleared, easing a patient’s breathing . The breakdown of acid mucopolysaccharide fibers makes the sputum thinner and less viscous, and therefore more easily removed by coughing .

Action Environment

The action of Ambroxol hydrochloride can be influenced by environmental factors. For instance, the molecule is unstable under an oxygen atmosphere or alkaline environment, which can contribute to the decomposing process and might reduce the safety of Ambroxol hydrochloride .

安全和危害

未来方向

Ambroxol Hydrochloride has been widely used to treat both acute and chronic respiratory diseases since 1978 . The clinical evidence shows significant benefits to pediatric patients for its licensed use as a secretolytic therapy in acute and chronic bronchopulmonary disorders associated with abnormal mucus secretion and impaired mucus transport . The findings indicate that Ambroxol Hydrochloride is both efficacious and well-tolerated in children and that the favorable benefit/risk profile of Ambroxol Hydrochloride reported in adults extends to the pediatric population, starting from early infancy, with acute and chronic respiratory diseases .

属性

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ambroxol hydrochloride | |

CAS RN |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)